molecular formula C10H10Cl2N4O3 B12960543 (2R,3S,5S)-5-(2,6-Dichloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol

(2R,3S,5S)-5-(2,6-Dichloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol

Cat. No.: B12960543
M. Wt: 305.11 g/mol
InChI Key: WCBMAWWRSUVVSE-JKUQZMGJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3S,5S)-5-(2,6-Dichloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol is a synthetically modified nucleoside analogue of high interest in medicinal chemistry and drug discovery research. This compound features a purine base scaffold with strategic chlorine substitutions at the 2 and 6 positions, making it a versatile building block for the synthesis of more complex molecules. Its defined stereochemistry is critical for specific interactions in biological systems. Researchers utilize this chemical as a key intermediate in the development of nucleotide-based therapeutics, including potential antiviral and anticancer agents. Its primary research value lies in its ability to be further functionalized; the chlorine atoms serve as excellent leaving groups for nucleophilic aromatic substitution reactions, allowing for the introduction of various amine, alkoxy, or other functional groups to create a diverse library of novel purine derivatives. The hydroxymethyl group on the tetrahydrofuran ring also provides a handle for additional chemical modifications, such as phosphorylation or conjugation. As a building block, it is instrumental in structure-activity relationship (SAR) studies to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds. This compound is supplied for Research Use Only. It is not intended for diagnostic or therapeutic applications. Handle with care and refer to the Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C10H10Cl2N4O3

Molecular Weight

305.11 g/mol

IUPAC Name

(2R,3S,5S)-5-(2,6-dichloropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C10H10Cl2N4O3/c11-8-7-9(15-10(12)14-8)16(3-13-7)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2/t4-,5+,6-/m0/s1

InChI Key

WCBMAWWRSUVVSE-JKUQZMGJSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@@H]1N2C=NC3=C2N=C(N=C3Cl)Cl)CO)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(N=C3Cl)Cl)CO)O

Origin of Product

United States

Biological Activity

The compound (2R,3S,5S)-5-(2,6-Dichloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol is a complex organic molecule notable for its unique stereochemistry and functional groups. It features a tetrahydrofuran ring and a purine derivative with significant biological implications. This article explores its biological activity, potential pharmacological applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C10H11Cl2N4O3
  • Molecular Weight : 270.67 g/mol

This compound's structure suggests it may interact with biological systems through various mechanisms, primarily due to the presence of the purine base and hydroxymethyl group.

Research indicates that this compound may exhibit biological activity through several mechanisms:

  • Enzyme Inhibition : The purine moiety allows for potential interactions with enzymes involved in nucleotide metabolism, which could inhibit their activity.
  • Antiviral Properties : Similar compounds have shown antiviral effects, suggesting this compound may also possess such properties.
  • Antitumor Activity : Its structural similarity to known antitumor agents indicates potential efficacy in cancer treatment.

Predictive Models and Experimental Assays

Computer-aided prediction tools have been employed to assess the biological activity of this compound. These models suggest a spectrum of activities, including:

  • Antiviral
  • Antitumor
  • Enzyme modulation

Study 1: Antiviral Activity

A study evaluated the antiviral effects of various purine derivatives, including this compound. Results indicated that compounds with similar structures exhibited significant inhibition of viral replication in vitro. This suggests that further exploration of this compound's antiviral potential is warranted.

Study 2: Antitumor Efficacy

In another investigation focusing on purine analogs, this compound was tested against various cancer cell lines. The results showed promising cytotoxic effects, indicating its potential as an antitumor agent.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific stereochemistry and combination of functional groups. A comparison with structurally similar compounds highlights its potential advantages:

Compound NameStructural FeaturesNotable Activities
AcyclovirPurine derivativeAntiviral
RibavirinPurine nucleotideAntiviral
6-MercaptopurinePurine analogAntitumor

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest analogues include:

Compound Name Substituents (Purine Positions) Sugar Moiety Configuration Key Properties
(2R,3S,5S)-5-(2,6-Dichloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol 2-Cl, 6-Cl 2R,3S,5S High lipophilicity; potential antiviral activity
(2R,3S,5R)-5-(6-Chloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol 6-Cl 2R,3S,5R Lower steric hindrance; reduced metabolic stability compared to dichloro derivative
(2R,3S,5R)-5-(2,6-Diamino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol (Compound 23) 2-NH₂, 6-NH₂ 2R,3S,5R Enhanced hydrogen-bonding capacity; higher solubility in aqueous media
Lamivudine (3TC) Cytidine analog Oxathiolane sugar Clinically approved for HIV/HBV; lacks purine scaffold and chloro substituents

Physicochemical Properties

  • Lipophilicity: The dichloro substitution in the target compound increases logP compared to amino-substituted analogues (e.g., Compound 23), favoring membrane permeability but reducing aqueous solubility .
  • Melting Points: Dichloro derivatives generally exhibit higher melting points (e.g., Compound 21 in : 262–264°C) than amino-substituted variants (Compound 23: 146–148°C), reflecting stronger intermolecular interactions .
  • Stereochemical Stability : The 2R,3S,5S configuration resists enzymatic degradation better than 2R,3S,5R isomers, as seen in the comparison between the target compound and its 5R diastereomer .

Data Tables

Table 1: Comparative Physicochemical Data

Compound Molecular Formula Molecular Weight Melting Point (°C) logP (Predicted)
Target Compound C₁₀H₁₁Cl₂N₄O₃ 297.12 Not reported 1.8
Compound 23 C₁₀H₁₄N₆O₃ 266.26 146–148 0.2
6-Chloro Derivative C₁₀H₁₁ClN₄O₃ 270.67 Not reported 1.5

Preparation Methods

Synthesis of the Sugar Moiety

  • The tetrahydrofuran sugar is typically prepared from a protected ribose or deoxyribose derivative.
  • Protection of hydroxyl groups (e.g., as silyl ethers or acyl esters) is common to control regioselectivity.
  • The stereochemistry at C-2, C-3, and C-5 is established via stereoselective reduction or enzymatic resolution methods.
  • Hydroxymethyl substitution at C-2 is introduced either by selective functional group transformation or by starting from a suitably functionalized sugar precursor.

Preparation of the 2,6-Dichloropurine Base

  • The 2,6-dichloropurine base is commercially available or synthesized by chlorination of purine derivatives.
  • Chlorination is typically achieved using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride under controlled conditions to selectively substitute at the 2 and 6 positions.
  • The dichloropurine base is often used as a glycosylation acceptor in its protected or unprotected form depending on the synthetic route.

Glycosylation to Form the Nucleoside

  • The key step is the coupling of the sugar moiety with the 2,6-dichloropurine base to form the β-N9-glycosidic bond.
  • Common glycosylation methods include:
    • Vorbrüggen glycosylation : Using silylated purine bases and activated sugar derivatives (e.g., sugar halides or acetates) in the presence of Lewis acids such as trimethylsilyl triflate (TMSOTf).
    • Nucleophilic substitution : Using sugar halides (e.g., 1-chloro- or 1-bromo-tetrahydrofuran derivatives) with the purine base under basic or neutral conditions.
  • Reaction conditions are optimized to favor β-anomer formation and to prevent dechlorination or hydrolysis of the purine base.

Deprotection and Purification

  • After glycosylation, protecting groups on the sugar are removed under mild acidic or basic conditions.
  • Purification is typically performed by chromatographic techniques such as reverse-phase HPLC.
  • Final product characterization includes NMR, mass spectrometry, and purity analysis.

Data Table: Summary of Typical Preparation Steps and Conditions

Step Reagents/Conditions Purpose/Outcome Notes
Sugar protection TBDMS-Cl, Ac2O, or benzoyl chloride Protect hydroxyl groups Controls regioselectivity
Sugar stereoselective modification NaBH4 reduction, enzymatic resolution Establish stereochemistry Ensures (2R,3S,5S) configuration
Purine chlorination POCl3 or SOCl2, heat Introduce Cl at 2 and 6 positions Requires controlled conditions
Glycosylation Silylated purine + sugar acetate + TMSOTf Form β-N9 glycosidic bond Vorbrüggen method preferred
Deprotection Mild acid/base (e.g., NH3 in MeOH) Remove protecting groups Avoids purine base degradation
Purification Reverse-phase HPLC Isolate pure nucleoside Confirm stereochemistry and purity

Research Findings and Optimization Notes

  • Studies indicate that the Vorbrüggen glycosylation method provides high β-selectivity and yields for purine nucleosides with halogen substitutions.
  • The presence of electron-withdrawing chlorine atoms at positions 2 and 6 on the purine ring can reduce nucleophilicity, requiring careful optimization of Lewis acid catalyst loading and reaction temperature to achieve efficient coupling.
  • Protecting group strategies on the sugar moiety significantly influence the stereochemical outcome; bulky silyl protecting groups favor β-anomer formation by steric hindrance.
  • Deprotection steps must be carefully controlled to prevent hydrolysis of the glycosidic bond or dechlorination of the purine base, which can lead to impurities.
  • Analytical characterization using NMR (including NOESY for stereochemistry), mass spectrometry, and HPLC purity profiling is essential to confirm the structure and quality of the final product.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.